molecular formula C10H18Cl2N2O B14705131 1-Amino-3-o-toluidino-2-propanol dihydrochloride CAS No. 20013-84-7

1-Amino-3-o-toluidino-2-propanol dihydrochloride

Katalognummer: B14705131
CAS-Nummer: 20013-84-7
Molekulargewicht: 253.17 g/mol
InChI-Schlüssel: HKYOKJYIXHXFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-o-toluidino-2-propanol dihydrochloride is a chemical compound with the molecular formula C10H16N2O.2Cl-H and a molecular weight of 253.20 . It is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-o-toluidino-2-propanol dihydrochloride typically involves the reaction of o-toluidine with 2-propanol. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt . The process can be carried out under controlled temperature and pressure to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-o-toluidino-2-propanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-o-toluidino-2-propanol dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-3-o-toluidino-2-propanol dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Amino-3-o-toluidino-2-propanol dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Eigenschaften

CAS-Nummer

20013-84-7

Molekularformel

C10H18Cl2N2O

Molekulargewicht

253.17 g/mol

IUPAC-Name

1-amino-3-(2-methylanilino)propan-2-ol;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-8-4-2-3-5-10(8)12-7-9(13)6-11;;/h2-5,9,12-13H,6-7,11H2,1H3;2*1H

InChI-Schlüssel

HKYOKJYIXHXFGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NCC(CN)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.